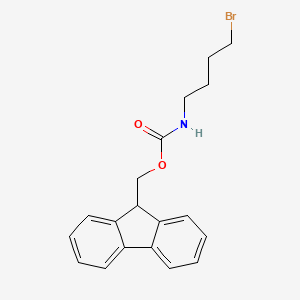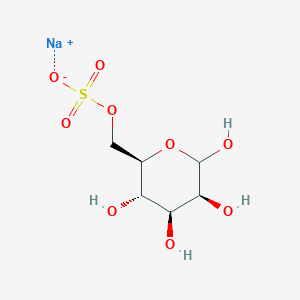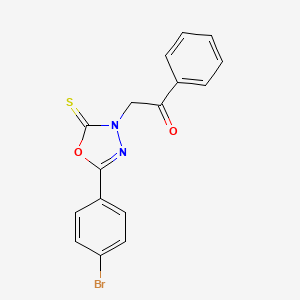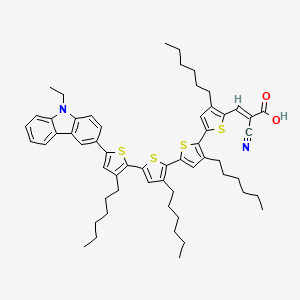![molecular formula C36H29Br4N3O7S B12055924 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple bromine atoms and phenolic groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid involves multiple steps, including bromination, diazotization, and coupling reactions. Bromination is typically carried out using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Diazotization involves the conversion of an amine group to a diazonium salt, which is then coupled with another aromatic compound to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its brominated phenolic groups can interact with enzymes and proteins, potentially inhibiting their activity. The diazenyl group can also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the diazenyl group.
2,6-dibromo-4-fluoroaniline: Contains a fluorine atom instead of the diazenyl group.
Uniqueness
The uniqueness of 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid lies in its combination of brominated phenolic groups and the diazenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C36H29Br4N3O7S |
|---|---|
Molecular Weight |
967.3 g/mol |
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H14Br4O5S.C15H15N3O2/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21;1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-8,26-27H,1-2H3;3-10H,1-2H3,(H,19,20) |
InChI Key |
MFUUASJGLBWWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)



![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)




